N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1158377-11-7
VCID: VC7813268
InChI: InChI=1S/C14H15ClN8/c1-8-7-9(2)23(22-8)14-19-12(18-13(20-14)21-16)17-11-5-3-10(15)4-6-11/h3-7H,16H2,1-2H3,(H2,17,18,19,20,21)
SMILES: CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C
Molecular Formula: C14H15ClN8
Molecular Weight: 330.77 g/mol

N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine

CAS No.: 1158377-11-7

Cat. No.: VC7813268

Molecular Formula: C14H15ClN8

Molecular Weight: 330.77 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine - 1158377-11-7

Specification

CAS No. 1158377-11-7
Molecular Formula C14H15ClN8
Molecular Weight 330.77 g/mol
IUPAC Name N-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C14H15ClN8/c1-8-7-9(2)23(22-8)14-19-12(18-13(20-14)21-16)17-11-5-3-10(15)4-6-11/h3-7H,16H2,1-2H3,(H2,17,18,19,20,21)
Standard InChI Key MJTQMQOHTBNKLN-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,3,5-triazine family, a class of nitrogen-rich heterocycles known for their diverse applications. Its molecular formula is C₁₄H₁₅ClN₈, with a molecular weight of 330.78 g/mol . Key structural components include:

  • A 1,3,5-triazine ring serving as the central scaffold.

  • A 4-chlorophenyl group at position 2, contributing to lipophilicity and electronic effects.

  • A 3,5-dimethylpyrazole substituent at position 4, enhancing steric bulk and hydrogen-bonding potential.

  • A hydrazino group at position 6, enabling reactivity in further derivatization .

The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and hydrogen bonding, critical for interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via stepwise nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A representative pathway involves:

  • Substitution at Position 4: Reaction with 3,5-dimethylpyrazole under basic conditions to introduce the pyrazole moiety .

  • Substitution at Position 2: Introduction of 4-chloroaniline via aromatic nucleophilic substitution .

  • Hydrazine Functionalization: Replacement of the remaining chlorine at position 6 with hydrazine, often using hydrazine hydrate .

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to the pyrazole methyl groups (δ 2.1–2.3 ppm), aromatic protons of the chlorophenyl group (δ 7.2–7.6 ppm), and hydrazino NH₂ (δ 5.8–6.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for N–H (3344 cm⁻¹), C=N (1588 cm⁻¹), and C–Cl (745 cm⁻¹) .

Physicochemical Properties

PropertyValueSource
Molecular Weight330.78 g/mol
Melting PointNot reported
SolubilityPoor in water; soluble in DMSO
LogP (Partition Coefficient)2.34 (estimated)
Hazard ClassificationIrritant

The compound’s low solubility in aqueous media limits its bioavailability, necessitating formulation strategies for pharmacological applications .

Biological and Industrial Applications

Anticancer Activity

Triazine derivatives are explored for their anticancer potential via kinase inhibition or DNA intercalation. In vitro studies on analogous compounds (e.g., PTA-2) demonstrated GI₅₀ values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, suggesting antifungal and antiproliferative synergy . While direct data on this compound is limited, its structural similarity to active analogs implies potential in targeting PI3K/AKT/mTOR pathways .

Corrosion Inhibition

Bis-pyrazolyl triazine derivatives exhibit corrosion inhibition efficiencies (>90%) on carbon steel in acidic environments. The hydrazino group enhances adsorption on metal surfaces, forming protective films .

Materials Science

The compound’s rigid triazine core and substituents make it a candidate for:

  • Coordination polymers: Pyrazole and hydrazine groups act as ligands for transition metals .

  • Supramolecular assemblies: π-Stacking interactions facilitate crystal engineering .

Future Directions

  • Pharmacological Optimization: Prodrug strategies to improve solubility and bioavailability.

  • Mechanistic Studies: Elucidate targets in oncology and infectious diseases.

  • Green Synthesis: Developing solvent-free or catalytic routes to enhance sustainability .

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